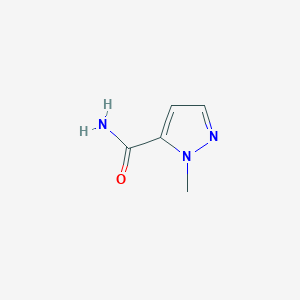

1-methyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKTVNIVSWSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives

An In-depth Technical Guide to the Biological Activity of 1-methyl-1H-pyrazole-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead structures for the development of novel therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of their diverse pharmacological profiles, including anticancer, anthelmintic, antifungal, and antibacterial properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. Crucially, this document also addresses the toxicological challenges associated with this chemotype, offering a balanced perspective for future drug discovery efforts.

Introduction: The Versatility of the Pyrazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring system is a cornerstone of drug design.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. The this compound core, specifically, combines the stability of the N-methylated pyrazole with the hydrogen bonding capabilities of the carboxamide group, creating a platform ripe for chemical modification and biological optimization. This guide focuses on elucidating the therapeutic potential unlocked by derivatizing this core structure.

Anticancer Activity: Targeting Androgen-Dependent Pathways

A significant area of investigation for this class of compounds is in oncology, particularly in the treatment of prostate cancer. The androgen receptor (AR) signaling pathway is a critical driver for the growth and progression of prostate cancer, even in castration-resistant forms (CRPC), making it a key therapeutic target.[2][3]

Mechanism of Action: Androgen Receptor Antagonism

Derivatives of this compound have been designed as novel anti-prostate cancer agents that function by inhibiting the AR signaling pathway.[2][3] This inhibition disrupts the normal function of the androgen receptor, which is essential for the survival and proliferation of prostate cancer cells. A primary indicator of this activity is the suppression of Prostate-Specific Antigen (PSA) expression, a well-known biomarker for prostate cancer that is regulated by AR.[2]

Caption: Inhibition of the Androgen Receptor (AR) signaling pathway.

Key Compounds and In Vitro Efficacy

Structural modifications of lead compounds have led to the identification of potent derivatives. Compound H24 , for instance, has emerged as a significant finding from these efforts.[2][3]

| Compound | Target Cell Line | Activity Metric (GI50) | Key Finding | Citation |

| H24 | LNCaP (androgen-sensitive) | 7.73 µM | Potent antiproliferative activity | [2][3] |

| H24 | PC-3 (androgen-insensitive) | 7.07 µM | Potent antiproliferative activity | [2][3] |

| H24 | LNCaP | Complete Blockade at 10 µM | Blocks PSA expression | [2][3] |

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Cytotoxicity Assay

The causality behind choosing the MTT assay is its reliability and direct correlation of mitochondrial activity with cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Anthelmintic Activity: Combating Parasitic Nematodes

Parasitic nematodes, such as Haemonchus contortus, pose a significant threat to livestock and global animal health, with growing concerns about anthelmintic resistance.[4] Phenotypic screening has identified this compound derivatives as potent inhibitors of nematode motility and development.[5]

Mechanism of Action

The primary mechanism appears to involve the disruption of vital physiological processes in the parasite. While the precise target is under investigation, evidence points towards the inhibition of mitochondrial respiration as a key factor in their toxicity to the parasite.[6][7] This disruption deprives the nematode of the energy required for motility and larval development.

Key Compounds and Efficacy

Through medicinal chemistry optimization, several analogs have shown potent activity at sub-nanomolar concentrations against the fourth larval (L4) stage of H. contortus.[5]

| Compound | Activity Metric (IC50) | Key Finding | Citation |

| 10 | Sub-nanomolar | Potent inhibition of L4 development | [5] |

| 17 | Sub-nanomolar | Potent inhibition of L4 development | [5] |

| 20 | Sub-nanomolar | Potent inhibition of L4 development | [5] |

| 22 | Sub-nanomolar | Potent inhibition of L4 development | [5] |

A crucial aspect of these findings is the high selectivity index observed when tested against mammalian cell lines in vitro, suggesting a parasite-specific mode of action under these conditions.[5]

Experimental Protocol: Larval Development Assay (H. contortus)

This whole-organism screening assay is chosen because it directly measures the compound's ability to halt the parasite's life cycle at a critical developmental stage, providing a phenotypically relevant endpoint.

Caption: Workflow for anthelmintic larval development assay.

-

Larvae Preparation: Collect H. contortus eggs and culture them to the third larval (L3) stage.

-

Exsheathment: Treat the L3 larvae with a solution like sodium hypochlorite to obtain exsheathed L3s (xL3s).

-

Assay Setup: Dispense approximately 50 xL3s into each well of a 96-well plate containing culture medium and serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 7 days under controlled conditions (37°C, 10% CO2) to allow for development into the L4 stage.

-

Analysis: Using an inverted microscope, count the number of larvae that have successfully developed to the L4 stage versus those arrested at the L3 stage.

-

Calculation: Determine the percentage inhibition of development for each concentration and calculate the IC50 value.

Antimicrobial and Antifungal Activities

The this compound scaffold is also found in several commercial fungicides and has been explored for broader antimicrobial applications.[1][8]

Mechanism of Action: SDH Inhibition

In fungi, a primary target for this class of compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain.[9] By inhibiting SDH, these compounds block cellular respiration, leading to fungal cell death. This mechanism is the basis for the fungicidal activity of many commercial pyrazole carboxamide products.[8] For antibacterial activity, proposed mechanisms include disruption of the bacterial cell wall.[10]

Key Findings

-

Antifungal: Derivatives have shown potent activity against a range of phytopathogenic fungi, including Erysiphe graminis, Gibberella zea, and Fusarium oxysporum.[9][11] Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited higher and broader antifungal activity than the commercial fungicide boscalid.[8]

-

Antibacterial: Various pyrazole derivatives have been reported as growth inhibitors of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, including multi-drug resistant strains like MRSA.[1][10]

Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol is a foundational in vitro method to directly assess a compound's ability to prevent fungal growth.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While still molten, add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentrations. Pour the medium into petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium oxysporum) onto the center of each plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate (containing only the solvent) has reached the edge of the dish.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Determine the EC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide moiety.

Caption: Key positions for SAR modification on the scaffold.

-

Position 3 of Pyrazole Ring: The introduction of a difluoromethyl group at this position is a key feature for potent SDH inhibitors, as seen in many commercial fungicides.[8]

-

Position 4 of Pyrazole Ring: Substitution at this position can be critical. For instance, in cannabinoid receptor antagonists, a methyl group at position 4 is part of the pharmacophore.[12]

-

Carboxamide Nitrogen (Amide Linker): This is the most common point of diversification. The nature of the substituent is critical for determining the specific biological activity.

-

Anticancer (AR): Complex substituted phenyl rings are often required to fit into the ligand-binding pocket of the androgen receptor.[2]

-

Anthelmintic: Modifications on the left-hand side, middle section, and right-hand side of the hybrid structure derived from initial hits were all found to significantly impact potency.[5]

-

Antifungal (SDHI): Substituted phenyl or pyridinyl groups are common, where substituents influence binding to the ubiquinone-binding site of the SDH enzyme.[9]

-

Toxicology and Safety Considerations: A Critical Hurdle

While demonstrating promising efficacy and in vitro selectivity, a significant challenge emerged during preclinical development. A series of 1-methyl-1H-pyrazole-5-carboxamides, identified as potent anthelmintics, exhibited unexpected and striking acute toxicity in rodent models.[6][7]

This toxicity was not predicted by standard in vitro cytotoxicity assays against mammalian cell lines.[6] Further investigation revealed that the underlying cause was a dose-dependent inhibition of mitochondrial respiration in mammalian cells, mirroring the proposed mechanism of action in nematodes.[6][7] This highlights a lack of selective toxicity between the parasite and the host's mitochondria.

This critical finding underscores the necessity of incorporating appropriate in vitro safety assessments, such as mitochondrial toxicity assays, early in the drug discovery pipeline to identify potential liabilities before advancing to in vivo studies.[6][7]

Conclusion and Future Perspectives

The this compound scaffold is undeniably a powerful platform for the development of biologically active compounds. Its derivatives have demonstrated compelling, potent activity against cancer cells, parasitic nematodes, and pathogenic fungi. The clear structure-activity relationships established in various studies provide a rational basis for further chemical optimization.

However, the discovery of off-target mitochondrial toxicity in mammals presents a significant hurdle that must be addressed. Future research must focus on designing new derivatives with enhanced selectivity. This could involve exploiting structural differences between the target enzymes in pathogens and their mammalian homologues. By integrating advanced computational modeling with early-stage, mechanism-based toxicology screening, the full therapeutic potential of this promising chemical class can be realized while ensuring patient safety.

References

-

Chen, X., Xu, C., Li, Y., Duan, X., & Zhao, G. (2021). Design, Synthesis and Biological Evaluation of this compound Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2368–2378. Available at: [Link][2][3]

-

Keiser, J., et al. (2019). Novel this compound Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(7), 3367–3380. Available at: [Link][5]

-

Patel, R. V., & Patel, J. K. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 856-863. Available at: [Link][1]

-

Lustig, M., et al. (2021). This compound Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 1011–1020. Available at: [Link][6][7]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Available at: [Link][12]

-

Preston, S., Jabbar, A., & Gasser, R. B. (2014). A perspective on the discovery and development of anthelmintics for livestock - another ‘golden age’? Current Pharmaceutical Biotechnology, 15(1), 1-2. Available at: [Link][4]

-

Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13612–13629. Available at: [Link][8]

-

Wu, Z., et al. (2020). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(14), 4146–4156. Available at: [Link][9]

-

Guchhait, G., & Mote, G. D. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link][10]

-

Huang, D., et al. (2017). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Chemical Papers, 71, 2053-2061. Available at: [Link][11]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, Synthesis and Biological Evaluation of this compound Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Introduction: The Ascendance of a Privileged Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical and intensely studied families of drug targets.[1] Their role as central nodes in cellular signaling pathways means their dysregulation is a common driver of numerous pathologies, most notably cancer.[2][3] The development of small molecule kinase inhibitors has, therefore, revolutionized targeted therapy.[4]

Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[3][5][6] This five-membered aromatic heterocycle is a cornerstone in the structure of numerous clinically successful drugs due to its synthetic accessibility and, more importantly, its bioisosteric properties.[4][7] The pyrazole moiety can act as a versatile mimic of the adenine portion of ATP, enabling it to form crucial hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding pocket.[4][6] This foundational interaction provides a robust anchor for building inhibitors with high potency and selectivity.[6]

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of pyrazole-based kinase inhibitors. We will dissect their various binding modes, detail the self-validating experimental workflows used to characterize them, and contextualize their significance with examples of FDA-approved therapeutics.

The Pyrazole Core: An Ideal Hinge-Binder

The efficacy of the pyrazole scaffold is rooted in its fundamental chemistry. The two adjacent nitrogen atoms are key: one typically acts as a hydrogen bond donor (similar to the N-H of pyrrole), while the other acts as a hydrogen bond acceptor (similar to the nitrogen in pyridine).[7] This arrangement allows the pyrazole ring to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is the primary anchor for most ATP-competitive inhibitors.[4][6]

Caption: Pyrazole core forming key hydrogen bonds with the kinase hinge region.

By establishing this critical interaction, the rest of the inhibitor molecule can be chemically modified to exploit other nearby pockets, thereby fine-tuning potency and, crucially, selectivity against the ~540 kinases in the human kinome.[1]

Molecular Mechanisms of Inhibition: A Multi-Modal Approach

Pyrazole-based inhibitors are not monolithic in their mechanism. They can be broadly classified based on the conformational state of the kinase to which they bind.

Type I Inhibition: Targeting the Active Conformation (DFG-in)

The most common mechanism for pyrazole-based inhibitors is as ATP-competitive, Type I inhibitors.[4] These molecules bind to the active conformation of the kinase, characterized by the Asp-Phe-Gly (DFG) motif in the activation loop pointing into the active site ("DFG-in").[4][8] In this state, the kinase is ready to bind ATP and phosphorylate its substrate. Type I inhibitors, like Ruxolitinib (a JAK1/2 inhibitor), occupy the adenine-binding region of the ATP pocket, directly competing with the endogenous ATP substrate.[4] The pyrazole ring typically forms the key hinge interactions, while other parts of the molecule make contact with surrounding hydrophobic regions.[4]

Type II Inhibition: Stabilizing the Inactive Conformation (DFG-out)

Type II inhibitors also bind in the ATP pocket but recognize an inactive kinase conformation where the DFG motif is flipped out ("DFG-out").[4][8] This conformational change exposes an additional hydrophobic pocket adjacent to the ATP site, which Type II inhibitors are designed to occupy. By binding to and stabilizing this inactive state, they prevent the kinase from adopting its active conformation, thus inhibiting its function.[9] While less common for pure pyrazole cores, some complex inhibitors incorporating a pyrazole moiety utilize this mechanism to achieve high selectivity.

Caption: Comparison of Type I (DFG-in) and Type II (DFG-out) binding modes.

Allosteric Inhibition: A New Frontier

Distinct from ATP-competitive inhibitors, allosteric inhibitors bind to a site topographically distinct from the ATP pocket.[4] A prime example is Asciminib, a Bcr-Abl inhibitor that contains a pyrazole ring.[5][7] Asciminib binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[7] This mechanism is highly specific and offers a powerful strategy for overcoming resistance mutations that arise in the ATP-binding site.[5]

Covalent Inhibition: Irreversible Engagement

Covalent inhibitors form a permanent bond with the target kinase. They typically consist of a scaffold (which can be pyrazole-based) that provides binding affinity and selectivity, attached to a reactive electrophilic group, or "warhead".[10] This warhead forms an irreversible covalent bond with a nucleophilic amino acid residue, commonly a cysteine, located in or near the active site.[10] This leads to prolonged, often permanent, inhibition of the kinase. Pirtobrutinib, a non-receptor Bruton's tyrosine kinase (BTK) inhibitor, is a notable example.[4]

Characterizing Pyrazole-Based Kinase Inhibitors: A Self-Validating Workflow

As a Senior Application Scientist, my focus is on generating robust, reproducible data. The characterization of a novel inhibitor is a tiered process, where each step validates the last, building a comprehensive and trustworthy profile of the compound's activity.

Caption: A logical workflow for the comprehensive characterization of a kinase inhibitor.

Experimental Protocol 1: Biochemical Potency (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Methodology: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer. The kinase concentration should be in the linear range of the assay.

-

Prepare a 2X peptide substrate solution.

-

Prepare serial dilutions of the pyrazole inhibitor in the reaction buffer. A common starting concentration is 10 µM, followed by 10 half-log or three-fold dilutions.

-

-

Kinase Reaction:

-

Add 5 µL of the inhibitor dilution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear phase.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Expert Insight: Running the assay with an ATP concentration close to the Michaelis constant (Km) for the specific kinase is crucial for obtaining comparable IC50 values.[11][12] High, non-physiological ATP concentrations can make inhibitors appear less potent than they are.

Experimental Protocol 2: Biophysical Characterization (Binding Affinity)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy ΔH, entropy ΔS) of the inhibitor-kinase interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it measures the heat released or absorbed during binding.[13][14]

Methodology: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the purified kinase and dissolve the pyrazole inhibitor in the exact same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Load the kinase solution (e.g., 5-20 µM) into the ITC sample cell.

-

Load the inhibitor solution (typically 10-20 fold higher concentration than the kinase) into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

-

Execute a series of 18-25 subsequent injections (e.g., 2 µL each) of the inhibitor into the kinase solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

Expert Insight: ITC provides a self-validating dataset. A well-defined sigmoidal binding curve confirms a direct, specific interaction, validating the functional inhibition observed in the biochemical assay and ruling out artifacts like aggregation or non-specific activity.[13] The thermodynamic signature can also provide valuable information for lead optimization.[15]

Experimental Protocol 3: Cellular Target Engagement

Objective: To confirm that the inhibitor can cross the cell membrane and inhibit the target kinase in a physiological context. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Methodology: Western Blot for Phospho-Substrate

-

Cell Treatment:

-

Culture an appropriate cell line known to have an active signaling pathway involving the target kinase.

-

Treat the cells with various concentrations of the pyrazole inhibitor for a defined period (e.g., 1-4 hours). Include a vehicle-only control.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization:

-

Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to confirm that the observed decrease in phosphorylation is not due to protein degradation. This is a critical control for data integrity.

-

Expert Insight: This experiment bridges the gap between in vitro potency and cellular efficacy.[17][18] A dose-dependent decrease in substrate phosphorylation provides strong evidence of on-target activity in a complex cellular environment.

Clinical Significance: Pyrazole Inhibitors in the Clinic

The versatility and effectiveness of the pyrazole scaffold are underscored by the number of FDA-approved drugs that incorporate this moiety.[3][4] These drugs target a wide range of kinases involved in various cancers and inflammatory diseases.[5][19]

| Inhibitor | Primary Target(s) | Mechanism Type | Disease Indication(s) | Reference(s) |

| Ruxolitinib | JAK1, JAK2 | Type I (ATP-Competitive) | Myelofibrosis, Polycythemia Vera | [4] |

| Crizotinib | ALK, c-Met, ROS1 | Type I (ATP-Competitive) | Non-Small Cell Lung Cancer (NSCLC) | [4][5] |

| Encorafenib | BRAF V600E | Type I (ATP-Competitive) | Melanoma, Colorectal Cancer | [3][4] |

| Asciminib | Bcr-Abl | Allosteric (Myristoyl Pocket) | Chronic Myeloid Leukemia (CML) | [4][5][7] |

| Pirtobrutinib | BTK | Covalent (Reversible) | Mantle Cell Lymphoma, CLL | [3][4] |

| Erdafitinib | FGFR1-4 | Type I (ATP-Competitive) | Urothelial Carcinoma | [4][5] |

Conclusion and Future Directions

Pyrazole-based kinase inhibitors are a testament to the power of scaffold-based drug design. The pyrazole ring's ability to act as an effective hinge-binder provides a reliable foundation for developing potent and selective inhibitors with diverse mechanisms of action, from direct ATP competition to allosteric modulation and covalent inhibition.[4][6] A rigorous, multi-tiered experimental approach is essential to fully characterize these molecules, ensuring that in vitro potency translates to specific on-target activity in a cellular context.

Future research will likely focus on developing next-generation pyrazole inhibitors with improved selectivity profiles to minimize off-target effects, and on designing molecules capable of overcoming known resistance mutations. The continued success of this privileged scaffold ensures it will remain a central element in the kinase inhibitor discovery toolbox for years to come.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Revealing kinase inhibitor mechanisms: ITC leads the way. (2014, June 30). Malvern Panalytical. Retrieved January 7, 2026, from [Link]

-

Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S.-E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26–36. [Link]

-

Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Nițulescu, G., Stancov, G., Nițulescu, G. M., Mihai, D.-P., Zanfirescu, A., Pană, M. A., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Galal, S. A., El-Reedy, A. A. M., & El-Sayed, N. N. E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

DeMarco, N. L., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]

-

Kelso, M. J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1085. [Link]

-

Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (2018, February 12). PubMed. Retrieved January 7, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). MDPI. Retrieved January 7, 2026, from [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019, June 18). MDPI. Retrieved January 7, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed. Retrieved January 7, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). PubMed. Retrieved January 7, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 8). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Isothermal titration calorimetry (ITC) indicates direct binding of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). OUCI. Retrieved January 7, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved January 7, 2026, from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 7, 2026, from [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved January 7, 2026, from [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (n.d.). bioRxiv. Retrieved January 7, 2026, from [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved January 7, 2026, from [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 7, 2026, from [Link]

-

Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

-

Properties of FDA-approved Small Molecule Protein Kinase Inhibitors: A 2023 Update. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). NIH. Retrieved January 7, 2026, from [Link]

-

Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. (2024, April 4). PubMed Central. Retrieved January 7, 2026, from [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). NIH. Retrieved January 7, 2026, from [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Guide to the Discovery and Synthesis of Novel Pyrazole Carboxamide Compounds

Introduction: The Ascendance of a Privileged Scaffold

The pyrazole carboxamide core is a quintessential example of a "privileged scaffold" in modern medicinal and agricultural chemistry.[1][2] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an appended carboxamide group, is not merely a synthetic curiosity but a foundational structure for a multitude of commercial products and clinical candidates.[3][4] Its remarkable versatility stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for precise, multi-vector structural diversification. This allows for the fine-tuning of biological activity across an astonishingly broad spectrum of molecular targets.

From highly potent succinate dehydrogenase inhibitors (SDHIs) that protect major food crops to targeted kinase inhibitors in oncology and modulators of cannabinoid receptors for neurological research, pyrazole carboxamides have proven their merit.[5][6] Their success is a testament to the power of rational drug design, where a deep understanding of synthetic methodology and structure-activity relationships (SAR) enables the transformation of a simple heterocyclic core into highly specific and potent agents.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery and synthesis of this critical compound class. We will explore the strategic considerations behind synthetic route selection, delve into the nuances of SAR, and provide detailed, validated protocols that form the bedrock of successful discovery campaigns.

Chapter 1: Strategic Approaches to Synthesis

The synthetic accessibility of the pyrazole carboxamide scaffold is a primary driver of its prevalence. The choice of synthetic strategy is a critical decision point, dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Two principal strategies dominate the landscape.

Strategy A: Pyrazole Core Construction Followed by Amidation

This is the most flexible and widely employed approach, as it allows for late-stage diversification of the amide moiety.[7][8] A library of diverse amines can be coupled to a common pyrazole carboxylic acid intermediate, enabling a rapid exploration of the chemical space around the amide pharmacophore.

The general workflow for this strategy is a robust, multi-step process that offers multiple points for characterization and purification, ensuring high-quality final compounds.

Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.

Experimental Protocol 1: Knorr Synthesis of a Pyrazole-5-Carboxylate Ester

This foundational protocol describes the cyclocondensation reaction to form the pyrazole core.[7][8]

-

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester, a key intermediate.

-

Causality: The Knorr pyrazole synthesis is a classic, reliable method for forming the pyrazole ring from readily available 1,3-dicarbonyl compounds and hydrazines. The use of a catalytic amount of acid protonates the keto-group, facilitating the initial nucleophilic attack by the hydrazine.

-

Materials:

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

-

β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

-

Ethanol (solvent, approx. 0.2 M)

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

-

-

Procedure:

-

Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.[8]

-

Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[7]

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure. The crude product may precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazole-carboxylate ester.

-

Experimental Protocol 2: Amide Bond Formation via an Acid Chloride Intermediate

This protocol is suitable for robust amines and is often high-yielding and rapid.

-

Objective: To couple a pyrazole-carboxylic acid with an amine to form the final carboxamide.

-

Causality: Conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This facilitates a rapid and efficient nucleophilic acyl substitution by the amine. A non-nucleophilic base like triethylamine is required to quench the HCl generated during the reaction.

-

Materials:

-

Pyrazole-carboxylic acid (from hydrolysis of the ester) (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Desired amine (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

-

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.[3] Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically used immediately without further purification.[9]

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[3]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Strategy B: Precursor Amidation Followed by Ring Formation

In this less common but valuable approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization to form the pyrazole ring.[7] This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation (e.g., acidic or highly reactive reagents).

Chapter 2: Decoding the Structure-Activity Relationship (SAR)

The biological activity of pyrazole carboxamides is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the amide nitrogen.[1] Understanding these relationships is the cornerstone of rational design.

Caption: Key positions for SAR modulation on the pyrazole carboxamide scaffold.

A systematic analysis across different biological targets reveals several key principles:

-

Fungicides (SDHI): In the development of SDHI fungicides like Fluxapyroxad, the N-pyrazole substituent is often a difluoromethyl or similar group, while the amide portion typically consists of a substituted phenyl ring. The specific substitution pattern on this phenyl ring is critical for fitting into the ubiquinone-binding site of the succinate dehydrogenase enzyme.[6]

-

Insecticides: The position of the carboxamide group on the pyrazole ring can determine selectivity between insecticidal and fungicidal activity.[10][11] For instance, recent research showed that pyrazole-5-carboxamides tended to have higher insecticidal activity, while the corresponding pyrazole-4-carboxamides displayed stronger fungicidal activity.[10][12]

-

Anticancer Agents (Kinase Inhibitors): For targets like Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), the amide portion is often extended to include larger, more complex heterocyclic systems designed to interact with specific pockets in the ATP-binding site of the kinase.[13][14] The pyrazole core acts as a stable scaffold, presenting these groups in the correct orientation for binding.

-

Cannabinoid Receptor (CB1) Antagonists: Classic SAR studies on compounds like SR141716A revealed strict structural requirements for potent antagonistic activity.[5][15] These include a para-substituted phenyl ring at the C5-position, a 2,4-dichlorophenyl group at the N1-position, and a specific carboxamide (e.g., piperidinyl) at the C3-position.[5]

The following table summarizes SAR data for a hypothetical series of pyrazole carboxamide-based kinase inhibitors, demonstrating how systematic modification can lead to improved potency.

| Compound ID | R¹ (N1-substituent) | R⁵ (C5-substituent) | Amide Moiety (R') | CDK2 IC₅₀ (nM)[13] | FLT3 IC₅₀ (nM)[13] |

| Lead-01 | H | Phenyl | 4-Piperidinyl | 850 | 1230 |

| Opt-02 | Methyl | Phenyl | 4-Piperidinyl | 760 | 1100 |

| Opt-03 | H | 4-Chlorophenyl | 4-Piperidinyl | 420 | 650 |

| Opt-04 | H | Phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 150 | 98 |

| Opt-05 | H | 4-Chlorophenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 1.02 | 2.33 |

| HIT-06 | H | 4-Chlorophenyl | 4-(Piperazin-1-yl)-[fused ring] | 0.719 | 0.089 |

Data is illustrative, based on trends reported in cited literature.

This data clearly shows that while minor modifications to the pyrazole core (R¹ and R⁵) provide moderate gains in potency, the most significant improvements are achieved by optimizing the amide moiety to achieve specific interactions within the target's binding site.[13]

Chapter 3: Navigating Challenges and Future Directions

The discovery of novel pyrazole carboxamides, while built on a solid synthetic foundation, is not without its challenges. The development of resistance to existing fungicides and insecticides necessitates the creation of new agents with novel binding modes or the ability to overcome resistance mechanisms.[6] In oncology, achieving selectivity for a specific kinase over closely related family members remains a significant hurdle, requiring highly sophisticated structural design and computational modeling.[14]

Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: Developing more efficient, sustainable, and scalable synthetic routes, potentially using flow chemistry or biocatalysis, will be crucial for the large-scale production of lead candidates.

-

Fragment-Based and Structure-Based Design: As more high-resolution crystal structures of pyrazole carboxamides bound to their targets become available, structure-based design will play an increasingly important role in guiding the synthesis of more potent and selective compounds.

-

New Biological Targets: The inherent versatility of the scaffold ensures that it will be applied to new and emerging biological targets, expanding its therapeutic and agricultural potential beyond its current applications.

The pyrazole carboxamide is a scaffold that has consistently delivered high-value chemical entities. Its story is a powerful illustration of how fundamental principles of organic synthesis, when coupled with a deep understanding of biological mechanisms and structure-activity relationships, can lead to the discovery of compounds that have a profound impact on human health and agriculture.

References

-

Liu, Y., Xu, X., Hong, S., Xiao, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, H., Sharma, T., & Shaikh, S. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Ahmad, I., Pathak, D., & Singh, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

-

Liu, Y., Xu, X., Hong, S., Xiao, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

-

Prashanth, M. K., Revanasiddappa, B. C., & Ambarish, S. R. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Khedr, M. A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Gümüş, M., Kara, Y., & Bua, S. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Wang, W., Zhang, Y., & Liu, Y. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]

-

Wang, G., Liang, S., & Lang, J. (2025). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]

-

ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zhao, L., Qin, Y., & Ji, M. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Angeli, A., Pinteala, M., & Maier, S. S. (2020). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Lu, T., Chen, J., & Yang, J. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

-

Quiroga, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacological Profile of N-Methyl Pyrazole Carboxamides

Abstract

The N-methyl pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of this chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the core pharmacological properties, including mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles. Furthermore, this document details key therapeutic applications, presents robust experimental protocols for evaluation, and offers insights into the future trajectory of N-methyl pyrazole carboxamide-based drug discovery. Our analysis is grounded in authoritative scientific literature to ensure accuracy and provide actionable insights for laboratory and clinical research.

Introduction to the N-Methyl Pyrazole Carboxamide Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[3] The N-methyl pyrazole carboxamide variant, characterized by a methyl group on one of the pyrazole nitrogens and an amide linkage, has proven to be a particularly fruitful scaffold. This core structure is present in numerous compounds investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antifungal, and analgesic agents.[1][2][4]

One of the most well-known pharmaceuticals containing a pyrazole core is Celecoxib, a selective COX-2 inhibitor.[5][6][7] While not all N-methyl pyrazole carboxamides are COX-2 inhibitors, the success of Celecoxib has spurred significant interest in this chemical class, leading to the exploration of its potential to modulate a variety of other biological targets.[8][9] The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[10]

Core Pharmacology and Mechanism of Action

The pharmacological diversity of N-methyl pyrazole carboxamides stems from their ability to interact with a wide range of biological targets. The specific mechanism of action is highly dependent on the substituents attached to the core scaffold.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for a subset of pyrazole carboxamides is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[6][12]

Selective COX-2 inhibitors, like Celecoxib, are designed to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7][11] The selectivity of these compounds is attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme.[11]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: COX-2 inhibition by N-methyl pyrazole carboxamides.

Kinase Inhibition

A significant number of N-methyl pyrazole carboxamides have been developed as potent inhibitors of various protein kinases.[13][14][15] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[16][17]

Compounds from this class have been shown to target a range of kinases, including:

-

Aurora Kinases A and B: These are critical for cell division, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[17]

-

Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition is a key strategy in cancer therapy.[18]

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[18]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): This kinase is involved in inflammatory signaling pathways.[19]

The ability of the N-methyl pyrazole carboxamide scaffold to be decorated with various functional groups allows for the design of inhibitors with high potency and selectivity for specific kinases.[14]

Other Mechanisms of Action

Beyond COX and kinase inhibition, N-methyl pyrazole carboxamides have been reported to exhibit a variety of other mechanisms of action, including:

-

Antifungal Activity: Some derivatives act as succinate dehydrogenase inhibitors (SDHIs) in fungi, disrupting the mitochondrial respiratory chain.[20][21][22]

-

Anticancer Activity: In addition to kinase inhibition, some compounds have been shown to induce apoptosis and inhibit cell proliferation through other mechanisms, such as binding to DNA.[12][23]

-

Androgen Receptor (AR) Signaling Inhibition: Certain derivatives have shown potential in treating prostate cancer by inhibiting AR signaling.[24]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of N-methyl pyrazole carboxamides is exquisitely sensitive to their chemical structure. SAR studies have revealed key insights into the features that govern their activity and selectivity.

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, a trifluoromethyl group at the 3-position is a common feature in many COX-2 inhibitors and other bioactive compounds.[5][8] The N-methyl group itself is crucial for the activity of many kinase inhibitors.[13]

-

The Carboxamide Linker: The amide bond is a key hydrogen bonding motif that facilitates interaction with many biological targets.[13]

-

The "Right-Hand Side" (RHS) Moiety: The chemical group attached to the carboxamide nitrogen plays a major role in determining the target specificity and potency. For example, in COX-2 inhibitors, a sulfonamide-containing phenyl ring is a common feature.[5] In kinase inhibitors, this position is often occupied by a substituted phenyl or another heterocyclic ring system that can form specific interactions within the kinase active site.[14]

| Compound Scaffold | Key Substituents | Primary Target(s) | Observed Activity | Reference |

| Celecoxib-like | 3-Trifluoromethyl, 4-Methylphenyl, Benzenesulfonamide | COX-2 | Anti-inflammatory, Analgesic | [5],[6] |

| Kinase Inhibitor Core | N-methyl, Various heterocyclic RHS | Aurora Kinases, CDKs, FLT3 | Antiproliferative (Anticancer) | [18],[14],[17] |

| Antifungal Core | 3-Difluoromethyl, Diarylamine RHS | Fungal Succinate Dehydrogenase | Antifungal | [20],[21] |

| Anti-Prostate Cancer | N-methyl, various substituted phenyl RHS | Androgen Receptor Signaling | Antiproliferative | [24] |

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl pyrazole carboxamides are highly variable and depend on the specific chemical structure. However, some general trends can be observed.

-

Absorption: Many pyrazole derivatives are orally bioavailable.[5]

-

Distribution: The lipophilicity of the compound, influenced by its substituents, will largely determine its distribution in the body.

-

Metabolism: Metabolism often occurs via oxidation of the methyl group on the pyrazole ring or hydroxylation of aromatic substituents. The primary enzymes involved are often from the cytochrome P450 family, such as CYP2C9 and CYP3A4.[7]

-

Excretion: Metabolites are typically excreted in the urine and/or feces.

It is crucial to perform detailed ADME studies for each new compound, as poor pharmacokinetic properties can lead to a lack of efficacy or toxicity in vivo. Some N-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration, highlighting the importance of early toxicity screening.[25]

Experimental Protocols for Pharmacological Evaluation

The following protocols provide a framework for the initial pharmacological characterization of novel N-methyl pyrazole carboxamides.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the potency and selectivity of a test compound for inhibiting the COX-1 and COX-2 enzymes.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 in the presence of arachidonic acid substrate. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 production.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to generate a dose-response curve.

-

Enzyme and Substrate Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in the appropriate buffer. Prepare a solution of arachidonic acid.

-

Assay Plate Setup: In a 96-well plate, add the enzyme, a cofactor solution (containing glutathione and hematin), and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor, e.g., Celecoxib) and a negative control (DMSO vehicle).

-

Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

-

Reaction Termination: After a 10-minute incubation at 37°C, add a stop solution (e.g., 1 M HCl) to terminate the reaction.

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity). The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Protocol 2: Cellular Antiproliferative Assay (e.g., against a cancer cell line)

This protocol assesses the ability of a test compound to inhibit the growth of cancer cells in culture.

Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in the appropriate growth medium until they reach the exponential growth phase.

-

Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells for a positive control (a known cytotoxic drug, e.g., doxorubicin) and a negative control (vehicle).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

Workflow: Preclinical Evaluation of a Novel N-Methyl Pyrazole Carboxamide

Caption: A typical preclinical workflow for a new compound.

Conclusion and Future Perspectives

The N-methyl pyrazole carboxamide scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted modifications make it a highly attractive starting point for drug discovery programs.

Future research in this area will likely focus on:

-

Improving Selectivity: For targets like kinases, achieving high selectivity is crucial to minimize off-target effects and improve the therapeutic window.

-

Targeting Novel Pathways: Exploring the potential of this scaffold to modulate novel and challenging biological targets.

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, which may offer superior efficacy.

-

Overcoming Drug Resistance: Developing next-generation compounds that are active against drug-resistant forms of targets, such as mutated kinases in cancer.

By integrating rational drug design, advanced synthetic chemistry, and robust pharmacological evaluation, the full therapeutic potential of N-methyl pyrazole carboxamides can be realized, leading to the development of new and improved treatments for a wide range of human diseases.

References

-

National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Summary for CID 2662. Retrieved from [Link]5]

-

Crofford, L. J. (2024). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]6]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]12]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]11]

-

Li, A., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(11), 2769.[26]

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50.[27]

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Journal of the Agricultural Chemical Society of Japan, 48(1), 45-50.[28]

-

Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.[1]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 843.[16]

-

Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4239.[18]

-

Yang, S., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11773-11784.[20]

-

Popa, A., & Bodoki, E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10793.[13]

-

Petruš, L., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4967.[29]

-

Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.[2]

-

Kumar, A., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 12(5), 584-590.[4]

-

Guler, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2368945.[30]

-

Li, Y., et al. (2023). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. Molecules, 28(14), 5431.[31]

-

Wang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Letters in Drug Design & Discovery, 11(8), 983-989.[23]

-

Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22448-22463.[32]

-

El-Sayed, N. N. E., et al. (2021). Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Future Medicinal Chemistry, 13(20), 1755-1773.[33]

-

Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.[14]

-

Journal of Chemical and Pharmaceutical Research. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Retrieved from [Link]]

-

Harris, S. F., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5132-5136.[19]

-

Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.

-

Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Molecular Diversity.[8]

-

Al-Ostoot, F. H., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Molecular Structure, 1311, 138401.[17]

-

Huang, H., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378.[24]

-

Liu, X. H., et al. (2020). Synthesis, characterization, nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. Chinese Journal of Organic Chemistry, 40(5), 1289-1297.[34]

-

Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), e2200452.[10]

-